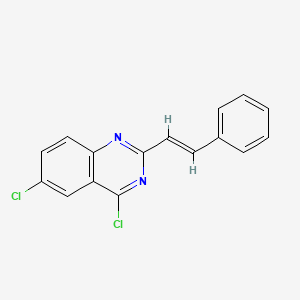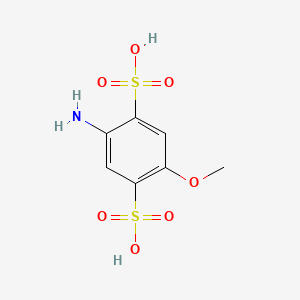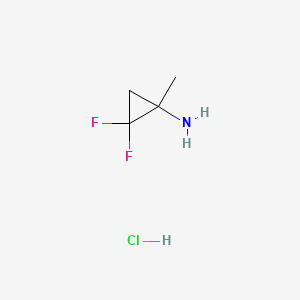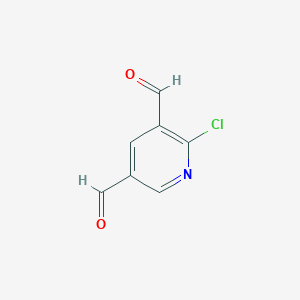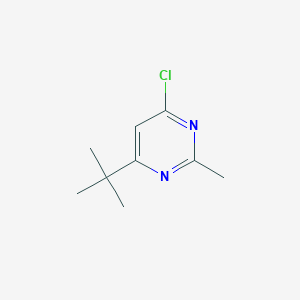
4-(Tert-butyl)-6-chloro-2-methylpyrimidine
Vue d'ensemble
Description
4-(Tert-butyl)-6-chloro-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butyl, chloro, and methyl substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses.
Applications De Recherche Scientifique
4-(Tert-butyl)-6-chloro-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as kinase inhibitors and antiviral agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Related compounds such as tert-butyl groups have been studied for their interactions with macromolecular complexes
Mode of Action
It’s worth noting that tert-butyl groups, when attached to large proteins or complexes, can exhibit exceptionally narrow and intense nmr signals . This suggests that the compound might interact with its targets in a way that retains high mobility, but further investigation is required to confirm this.
Biochemical Pathways
For instance, oxidative stress response pathways in fungi have been shown to be affected by compounds with tert-butyl groups
Pharmacokinetics
Related compounds such as tert-butyl piperidin-4-ylcarbamate have been reported to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .
Result of Action
Related compounds such as tert-butyl groups have been shown to induce senescence and necrosis in tobacco leaves
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine. For instance, related compounds such as 2,4,6-Tris(tert-butyl) phenol have been shown to have potential depigmenting properties and are potential endocrine disruptors . The specific environmental factors influencing this compound’s action need to be further investigated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-6-chloro-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylpyrimidine and tert-butyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Mechanism: The tert-butyl group is introduced via a nucleophilic substitution reaction, where the chloride ion is replaced by the tert-butyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butyl)-6-chloro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of 4-(tert-butyl)-6-alkoxy-2-methylpyrimidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-(tert-butyl)-6-chloro-2-methyl-1,2-dihydropyrimidine.
Coupling: Formation of biaryl pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: A pyrimidine derivative with three chloro substituents.
4,6-Dichloro-2-methylpyrimidine: A pyrimidine derivative with two chloro substituents and one methyl group.
4-(Tert-butyl)-2,6-dimethylpyrimidine: A pyrimidine derivative with two methyl groups and one tert-butyl group.
Uniqueness
4-(Tert-butyl)-6-chloro-2-methylpyrimidine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. The combination of chloro and methyl substituents further enhances its versatility as a synthetic intermediate.
Propriétés
IUPAC Name |
4-tert-butyl-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQICAUCNKUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


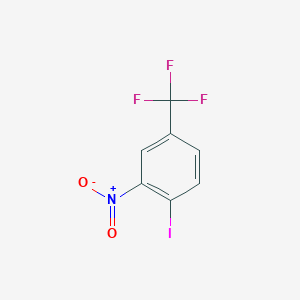
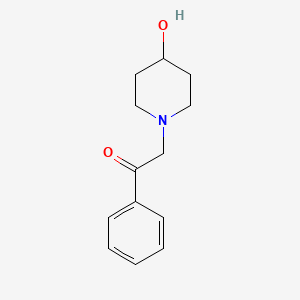
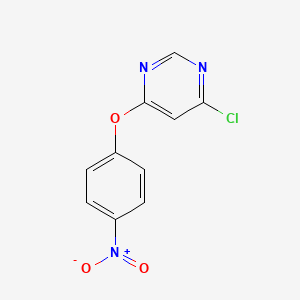

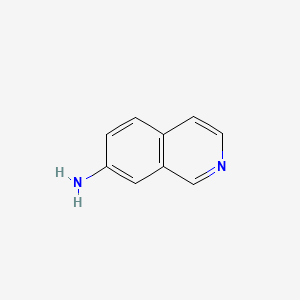
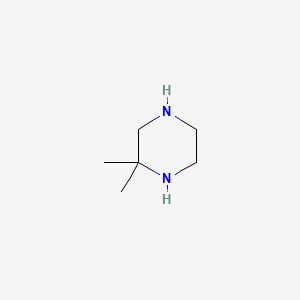
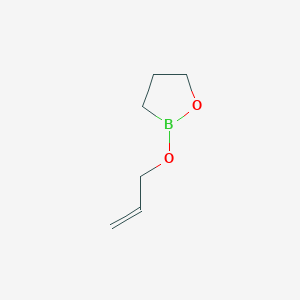
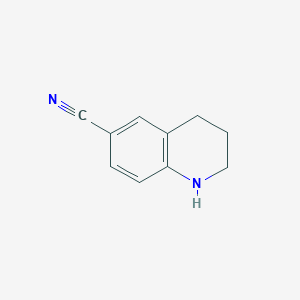
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
